molecular formula C9H7ClN2S B2412834 4-(4-Chlorophenyl)-1,3-thiazol-5-amine CAS No. 1249232-71-0

4-(4-Chlorophenyl)-1,3-thiazol-5-amine

Cat. No.: B2412834
CAS No.: 1249232-71-0
M. Wt: 210.68
InChI Key: AWTRFFRSGLDMCK-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,3-thiazol-5-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a chlorophenyl group at the 4-position and an amine group at the 5-position of the thiazole ring gives this compound unique chemical and biological properties. It has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-1,3-thiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, to form the thiazole ring. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-1,3-thiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-(4-Chlorophenyl)-1,3-thiazol-5-amine is unique due to the specific positioning of the chlorophenyl and amine groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(4-chlorophenyl)-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-9(11)13-5-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTRFFRSGLDMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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